2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine core substituted with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethanesulfonyl group: This step typically involves sulfonylation using ethanesulfonyl chloride under basic conditions.
Substitution with the 4-fluorophenyl and furan-2-yl groups: These groups can be introduced via nucleophilic substitution reactions.
Amidation to introduce the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(METHANESULFONYL)-5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
- **2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the ethanesulfonyl group
Properties
Molecular Formula |
C26H25FN4O4S |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25FN4O4S/c1-3-36(33,34)26-28-15-23(24(30-26)25(32)29-21-7-4-6-18(2)14-21)31(17-22-8-5-13-35-22)16-19-9-11-20(27)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
XBEWBIMKSOHCBE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
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